Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21BrN4O2 and its molecular weight is 369.26 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate, a compound with the molecular formula C13H20BrN3O2, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C13H20BrN3O2
- Molecular Weight : 320.22 g/mol
- CAS Number : 156185-63-6
- Structure : The compound features a piperidine core substituted with a bromopyrazole and a cyanomethyl group, contributing to its unique chemical properties.
This compound exhibits several biological activities primarily due to its interactions with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The presence of the bromopyrazole moiety is believed to enhance its antimicrobial efficacy.
- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in cancer treatment by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth.
- CNS Activity : Given the piperidine structure, there is potential for neuroactive properties. Compounds in this class have been explored for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of bromopyrazole and found that some exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted that modifications at the piperidine nitrogen could enhance activity .
- Anticancer Activity : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce cell cycle arrest and apoptosis through caspase activation .
- Neuropharmacological Studies : Research conducted on similar piperidine derivatives revealed their ability to modulate GABAergic and dopaminergic systems, suggesting potential applications in treating anxiety and depression .
Data Table
Property | Value |
---|---|
Molecular Formula | C13H20BrN3O2 |
Molecular Weight | 320.22 g/mol |
Biological Activities | Antimicrobial, Anticancer |
CAS Number | 156185-63-6 |
Solubility | Soluble in DMSO |
Toxicity Profile | Under investigation |
Properties
IUPAC Name |
tert-butyl 4-(4-bromopyrazol-1-yl)-4-(cyanomethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O2/c1-14(2,3)22-13(21)19-8-5-15(4-7-17,6-9-19)20-11-12(16)10-18-20/h10-11H,4-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLCAJAIDYAONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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